molecular formula C24H24N4O2 B10914537 N-(3,5-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,5-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914537
M. Wt: 400.5 g/mol
InChI Key: HNUKWAQDIXBELL-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3,5-dimethylphenyl and 3-methoxyphenyl groups is achieved through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-(3,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N4-(3,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-14-9-15(2)11-18(10-14)25-24(29)20-13-21(17-7-6-8-19(12-17)30-5)26-23-22(20)16(3)27-28(23)4/h6-13H,1-5H3,(H,25,29)

InChI Key

HNUKWAQDIXBELL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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